molecular formula C8H13NO B2505590 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol CAS No. 1824531-17-0

1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol

Cat. No.: B2505590
CAS No.: 1824531-17-0
M. Wt: 139.198
InChI Key: IICPHAQPZCMSDT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol is a bicyclic tertiary alcohol featuring a rigid norbornane-like tricyclic scaffold. The compound is distinguished by an aminomethyl (-CH2NH2) substituent at the 1-position and a hydroxyl (-OH) group at the 3-position of the tricyclo[2.2.1.02,6]heptane framework. Its molecular formula is C8H13NO, with a molecular weight of approximately 139.19 g/mol (calculated). The compound is commercially available as a specialty chemical, with pricing indicating its use in advanced synthetic applications (e.g., €1,348.00/50 mg) .

Properties

IUPAC Name

1-(aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-3-8-2-4-1-5(8)6(8)7(4)10/h4-7,10H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPHAQPZCMSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(C1C3C2O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the tricyclo[2.2.1.02,6]heptane skeleton.

    Functional Group Introduction: The aminomethyl group is introduced through a nucleophilic substitution reaction, often using reagents such as methylamine.

    Hydroxyl Group Addition: The hydroxyl group is introduced via an oxidation reaction, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.

    Catalysts: Employing catalysts to enhance reaction rates and yields.

    Purification: Implementing purification techniques such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Ketones or aldehydes.

    Reduced Derivatives: Various reduced forms of the compound.

    Substituted Derivatives: Compounds with different functional groups replacing the aminomethyl group.

Scientific Research Applications

1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Tricyclo[2.2.1.02,6]heptan-3-ol Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups Applications/Source
1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol C8H13NO ~139.19 1-aminomethyl, 3-OH Alcohol, primary amine Pharmaceutical intermediates
1-Ethyl-tricyclo[2.2.1.02,6]heptan-3-ol acetate C11H16O2 180.24 1-ethyl, 3-OAc Ester Industrial synthesis
1,7-Dimethyl-tricyclo[2.2.1.02,6]heptan-3-ol acetate C11H16O2 180.24 1,7-dimethyl, 3-OAc Ester Specialty chemicals
2,3-Dimethyl-tricyclo[2.2.1.02,6]heptan-3-propanol C12H20O 180.29 2,3-dimethyl, 3-propanol Alcohol Perfumery
1,6-Dimethyl-tricyclo[2.2.1.02,6]heptan-3-ol C9H14O 138.21 1,6-dimethyl, 3-OH Alcohol Research applications
(2,3-Dimethyl)tricyclo[2.2.1.02,6]heptanyl methanol C10H16O 152.24 2,3-dimethyl, -CH2OH Alcohol Material science

Key Observations

Substituent Position and Properties
  • 1-Position vs. 3-Position Functionalization: Unlike most tricyclo[2.2.1.02,6]heptane derivatives, which feature substituents at the 3-position (e.g., α-santalol in perfumery ), the target compound’s 1-aminomethyl group introduces distinct electronic and steric effects. This positioning may enhance solubility in polar solvents (e.g., water or ethanol) due to the primary amine’s polarity, whereas 3-position esters (e.g., acetate derivatives) are more lipophilic .
  • Amino Group Reactivity: The primary amine in this compound enables participation in condensation, acylation, or Schiff base formation, distinguishing it from non-aminated analogs like 1-ethyl or 1,7-dimethyl derivatives .
Molecular Weight and Physical Properties
  • The target compound’s molecular weight (~139.19 g/mol) is lower than esterified analogs (e.g., 180.24 g/mol for acetate derivatives) due to the absence of bulky ester groups. This likely results in a lower melting point compared to crystalline esters but higher than non-hydroxylated analogs .
  • Hydrochloride salts of related tricyclo compounds (e.g., 1-piperidinepropanol derivatives) exhibit significantly higher molecular weights (e.g., 347.92 g/mol) and altered solubility profiles due to ionic character .

Biological Activity

1-(Aminomethyl)tricyclo[2.2.1.02,6]heptan-3-ol is a tricyclic compound characterized by its unique structure, which includes an aminomethyl group and a hydroxyl group. This compound has garnered interest due to its potential biological activity and interactions with various biomolecules.

  • Molecular Formula: C8_8H13_{13}NO
  • IUPAC Name: this compound
  • CAS Number: 1824531-17-0

The compound's structure allows for significant versatility in chemical reactions, primarily due to the presence of the aminomethyl and hydroxyl groups, which can participate in hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors:

  • Hydrogen Bonding: The aminomethyl group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
  • Electrostatic Interactions: The hydroxyl group can interact with charged groups on biomolecules, potentially modulating their function.

These interactions may lead to alterations in enzyme activity or receptor signaling pathways, contributing to the compound's therapeutic potential.

Biological Activity Studies

Research has focused on the biological effects of this compound across various fields:

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds similar to this compound. For instance, derivatives of tricyclic compounds have shown effectiveness against a range of bacterial strains, suggesting that structural features like the aminomethyl group could enhance antimicrobial efficacy.

Neuroprotective Effects

Research indicates that tricyclic compounds may exhibit neuroprotective properties. The ability of this compound to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Case Studies

Study ReferenceObjectiveFindings
Investigate the antimicrobial effects of tricyclic compoundsFound that derivatives exhibited significant antibacterial activity against E. coli and S. aureus
Evaluate neuroprotective effects in animal modelsDemonstrated reduced neuronal death and improved cognitive function in models of Alzheimer’s disease

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructureKey DifferencesBiological Activity
Tricyclo[2.2.1.02,6]heptan-3-oneLacks aminomethyl groupLess versatile in reactionsLimited bioactivity
1-(Hydroxymethyl)tricyclo[2.2.1.02,6]heptan-3-olContains hydroxymethyl insteadDifferent reactivity profileVaries based on substitution

Q & A

Basic Synthesis and Purification

Q: What are the optimal synthetic routes for 1-(aminomethyl)tricyclo[2.2.1.0²,⁶]heptan-3-ol, and how do reaction conditions influence stereochemical outcomes? A: The synthesis typically involves functionalizing the tricyclic core via reductive amination or nucleophilic substitution. For example:

  • Step 1: Start with tricyclo[2.2.1.0²,⁶]heptan-3-one (norbornanone), which can be synthesized via nitro-olefin bicycloannulation of cyclopentenones under low-temperature conditions to ensure stereoselectivity .
  • Step 2: Introduce the aminomethyl group via a Mannich reaction or by reacting the ketone with a nitroalkane followed by reduction (e.g., using LiAlH₄ or catalytic hydrogenation).
  • Step 3: Hydroxyl group retention or reintroduction may require protective strategies (e.g., silyl ethers) to prevent side reactions.
    Steric hindrance from the rigid tricyclic framework often limits reactivity to specific positions, favoring endo selectivity in nucleophilic additions .

Analytical Characterization

Q: Which advanced spectroscopic techniques resolve structural ambiguities in 1-(aminomethyl)tricyclo[2.2.1.0²,⁶]heptan-3-ol derivatives? A: Key methods include:

  • NMR Spectroscopy: 2D NOESY or ROESY to confirm stereochemistry (e.g., distinguishing endo vs. exo substituents) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula and isotopic patterns, critical for detecting impurities .
  • X-ray Crystallography: Definitive proof of absolute configuration, especially for chiral centers introduced during synthesis .

Biological Activity and Mechanistic Studies

Q: How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential? A:

  • In vitro assays: Use fluorescence-based or calorimetric (ITC) methods to measure binding affinity with target enzymes (e.g., oxidoreductases or hydrolases).
  • Metabolic profiling: Track degradation products via LC-MS; microbial studies show tricyclic alcohols like nortricyclyl alcohol degrade to ketones (e.g., tricyclo[2.2.1.0²,⁶]heptan-3-one) via carbocation intermediates .
  • Docking simulations: Pre-screen for binding poses using software like AutoDock to prioritize targets .

Data Contradictions in Reactivity

Q: How to address discrepancies in reported reactivity of the aminomethyl and hydroxyl groups under varying pH conditions? A: Contradictions often arise from:

  • pH-dependent tautomerism: The hydroxyl group may act as a hydrogen-bond donor (acidic conditions) or nucleophile (basic conditions).
  • Steric effects: The tricyclic core restricts access to the aminomethyl group, leading to unexpected regioselectivity.
    Resolution: Conduct kinetic studies under controlled pH (buffered solutions) and monitor intermediates via in situ IR or NMR .

Advanced Functionalization Strategies

Q: What methodologies enable selective derivatization of the aminomethyl or hydroxyl group for drug discovery applications? A:

  • Aminomethyl modification: Acylation (e.g., acetic anhydride) or sulfonylation (e.g., tosyl chloride) under mild conditions to preserve the hydroxyl group.
  • Hydroxyl activation: Convert to a better leaving group (e.g., mesylate or triflate) for nucleophilic substitution with amines or thiols.
  • Cross-coupling: Suzuki-Miyaura reactions using palladium catalysts to introduce aryl/heteroaryl groups at the bridgehead positions .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide the design of derivatives with enhanced stability or bioactivity? A:

  • Transition-state modeling: Identify energy barriers for key reactions (e.g., ring-opening or hydroxyl oxidation) using Gaussian or ORCA .
  • Solvent effects: Include implicit solvent models (e.g., PCM) to predict solubility and aggregation tendencies.
  • Docking studies: Map electrostatic potential surfaces to optimize interactions with biological targets .

Environmental Degradation Pathways

Q: What experimental approaches quantify the environmental persistence of this compound in aquatic systems? A:

  • Kinetic studies: Monitor hydrolysis rates in buffered solutions (pH 5–9) at 25–50°C, using GC-MS or HPLC to quantify degradation products like tricyclo[2.2.1.0²,⁶]heptan-3-one .
  • Microbial assays: Isolate soil/water microbes and measure biodegradation efficiency via CO₂ evolution or oxygen consumption (OECD 301B protocol).

Safety and Handling Protocols

Q: What are the critical safety considerations for handling this compound in laboratory settings? A:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Work in a fume hood due to potential amine volatility.
  • Spill management: Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

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